![molecular formula C12H21ClN2O4S B2890741 tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2241107-48-0](/img/structure/B2890741.png)
tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is an intriguing compound with a complex structure and significant potential applications across various scientific fields. This compound features multiple functional groups, including a chlorosulfonyl group, making it reactive and useful in synthetic chemistry and other domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves several steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: : The initial step involves constructing the octahydro-1H-pyrrolo[3,4-b]pyridine ring system through cyclization reactions, often using amines and ketones under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: : Chlorosulfonylation is carried out using chlorosulfonic acid or sulfuryl chloride, typically under controlled temperature conditions to prevent degradation.
Esterification: : The tert-butyl ester group is introduced via esterification reactions involving tert-butyl alcohol and corresponding carboxylic acids, often catalyzed by strong acids like sulfuric acid or using coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, production may involve automated synthesis techniques with optimized reaction conditions, including precise temperature control, continuous flow reactors, and efficient purification processes such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the transformation of the chlorosulfonyl group to a sulfonyl or thiol group.
Substitution: : The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfones.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, often in acidic or basic medium.
Reduction: : Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether.
Substitution: : Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For instance:
Oxidation: : Sulfonic acids.
Reduction: : Sulfonyl or thiol derivatives.
Substitution: : Sulfonamides, sulfones.
Aplicaciones Científicas De Investigación
In Chemistry
The compound serves as a precursor or intermediate in the synthesis of various complex molecules, especially those containing sulfonyl functional groups.
In Biology and Medicine
Drug Development: : It is explored for its potential to interact with biological targets, serving as a scaffold for drug discovery.
Biological Studies: : Used in the study of enzyme interactions and cellular processes due to its unique reactivity.
In Industry
Materials Science: : Utilized in the production of polymers and other advanced materials.
Agricultural Chemicals: : Employed in the synthesis of agrochemicals like pesticides and herbicides.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action typically involves interactions with enzymes or proteins, where the compound can inhibit or activate specific pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4aS,7aS)-1-(methanesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: : Similar structure but with a methanesulfonyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
tert-Butyl (4aS,7aS)-1-(ethylsulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: : Contains an ethylsulfonyl group, which affects its solubility and reaction conditions.
Uniqueness
Tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate stands out due to its chlorosulfonyl group, which provides unique reactivity, making it valuable in various chemical reactions and industrial applications.
Exploring complex compounds like this one can open up fascinating avenues in scientific research. Any area grabbing your curiosity?
Propiedades
IUPAC Name |
tert-butyl (4aS,7aS)-1-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-7-9-5-4-6-15(10(9)8-14)20(13,17)18/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIRHSZUMUSCNP-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCN(C2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)

![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)
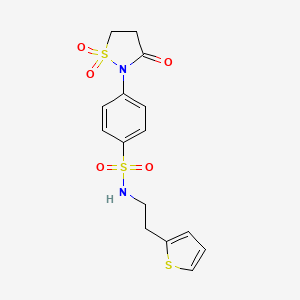
![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)
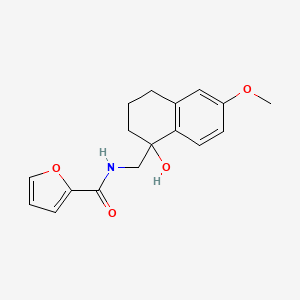
![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
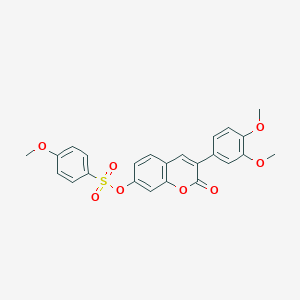

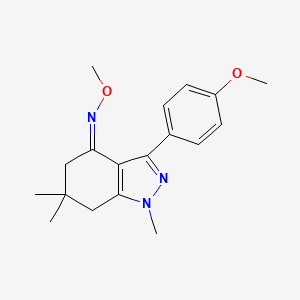
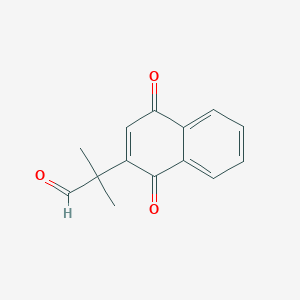
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)
